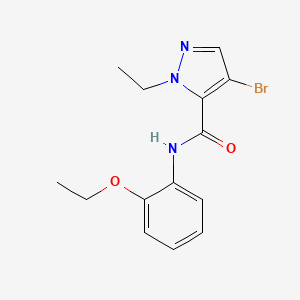![molecular formula C10H12BrN3OS B14945825 2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14945825.png)
2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide is an organic compound with a complex structure that includes a bromophenyl group, a carbonyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide typically involves the reaction of 2-bromobenzoyl chloride with N-ethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide
- 2-[(2-fluorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide
- 2-[(2-iodophenyl)carbonyl]-N-ethylhydrazinecarbothioamide
Uniqueness
2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with varying properties.
Properties
Molecular Formula |
C10H12BrN3OS |
|---|---|
Molecular Weight |
302.19 g/mol |
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C10H12BrN3OS/c1-2-12-10(16)14-13-9(15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15)(H2,12,14,16) |
InChI Key |
MTTDVHHUIJPWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
![2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B14945745.png)
![1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14945754.png)
![7-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14945765.png)
![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B14945776.png)
![ethyl 4-{[(2Z)-3-(4-chlorobenzyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14945782.png)
![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)
![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)
![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)

![ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B14945811.png)

